molecular formula C8H5Cl2FO B1585930 2-Chloro-6-fluoro-3-methylbenzoyl chloride CAS No. 261762-82-7

2-Chloro-6-fluoro-3-methylbenzoyl chloride

Cat. No. B1585930
M. Wt: 207.03 g/mol
InChI Key: XJFKTIHKOKWAEF-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-methylbenzoyl chloride” is a chemical compound with the molecular formula C8H5Cl2FO . It is also known by other names such as “2-Chloro-6-fluoro-m-toluoyl chloride” and "Benzoyl chloride, 6-chloro-2-fluoro-3-methyl-" .


Molecular Structure Analysis

The molecular weight of “2-Chloro-6-fluoro-3-methylbenzoyl chloride” is approximately 207.03 Da . The monoisotopic mass is 205.970154 Da .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Isoxazole Derivatives : A method for synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was developed, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis involved steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, demonstrating a practical approach with high yield and low cost (Su Wei-ke, 2008).

Chemical Reactivity and Mechanisms

  • Dehydrogenation of Saturated Bonds : Research on cationic N-heterocyclic carbene stabilized M(III) centers (M = Rh, Ir) revealed their capacity for dehydrogenation of saturated CC and BN linkages. This work explored the complex behavior of these metal complexes in reactions, highlighting the role of chloride abstraction in generating highly reactive species capable of promoting dehydrogenation (C. Tang, A. Thompson, S. Aldridge, 2010).

Ortho Effect on Solvolysis

  • Influence on Solvolysis Reactions : The ortho effect of chloro substituents was studied in the context of 2,6-difluorobenzoyl chloride solvolyses. This research demonstrated how the presence of specific substituents can significantly influence reaction mechanisms and pathways, offering insights into the solvolyses behavior of related compounds (Kyoung-Ho Park, D. N. Kevill, 2012).

Electrochemical Properties

  • Electrochemistry of Ionic Liquids : The electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid was investigated, identifying impurity chloride and exploring its concentration and elimination methods. This study contributes to the understanding of ionic liquid properties and their reactions (Li Xiao, K. Johnson, 2003).

Safety And Hazards

The safety data sheet for “2-Chloro-6-fluoro-3-methylbenzoyl chloride” can be found on the Echemi website . It is recommended to handle this chemical with appropriate safety measures.

properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4-2-3-5(11)6(7(4)9)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFKTIHKOKWAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378627
Record name 2-Chloro-6-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylbenzoyl chloride

CAS RN

261762-81-6, 261762-82-7
Record name 2-Chloro-6-fluoro-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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